
1-(5-Methoxy-2-nitrophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methoxy-2-nitrophenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxy group at the 5th position and a nitro group at the 2nd position on the phenyl ring, which is attached to a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methoxy-2-nitrophenyl)piperazine typically involves the reaction of 5-methoxy-2-nitroaniline with piperazine. The process can be summarized as follows:
Nitration: The starting material, 5-methoxyaniline, undergoes nitration to form 5-methoxy-2-nitroaniline.
Nucleophilic Substitution: The 5-methoxy-2-nitroaniline is then reacted with piperazine under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Methoxy-2-nitrophenyl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO₄), acidic or basic conditions.
Substitution: Various nucleophiles, basic or acidic conditions depending on the nucleophile.
Major Products Formed:
Reduction: 1-(5-Methoxy-2-aminophenyl)piperazine.
Oxidation: 1-(5-Hydroxy-2-nitrophenyl)piperazine.
Substitution: Products depend on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological activities, including as a precursor for drug development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism by which 1-(5-Methoxy-2-nitrophenyl)piperazine exerts its effects is primarily through its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperazine moiety can act as a scaffold for binding to various receptors, influencing their activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
- 1-(3-Methoxy-4-nitrophenyl)piperazine
- 1-(4-Nitrophenyl)piperazine
- 1-(2-Chloro-4-nitrophenyl)piperazine
Comparison: 1-(5-Methoxy-2-nitrophenyl)piperazine is unique due to the specific positioning of the methoxy and nitro groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications.
Propriétés
Formule moléculaire |
C11H15N3O3 |
|---|---|
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
1-(5-methoxy-2-nitrophenyl)piperazine |
InChI |
InChI=1S/C11H15N3O3/c1-17-9-2-3-10(14(15)16)11(8-9)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 |
Clé InChI |
OPNPBKPQYCYBJH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)[N+](=O)[O-])N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





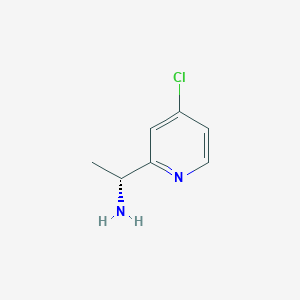


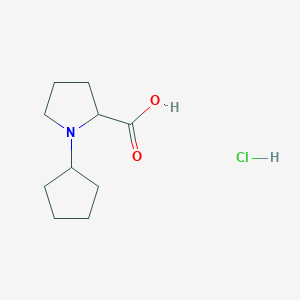
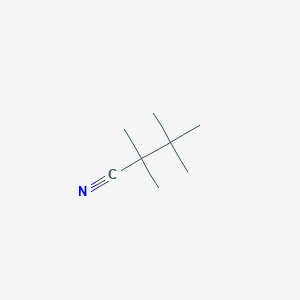
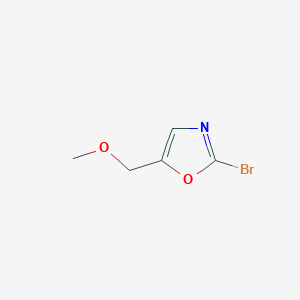


![5-[(Azetidin-3-yloxy)methyl]-2-methylpyridine](/img/structure/B15312072.png)
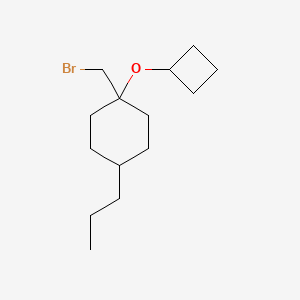
![2-Cyclopropyl-3-phenyl-1-[(2r,4s)-2-amino-5-azaspiro[3.5]nonan-5-yl]propan-1-one hydrochloride](/img/structure/B15312082.png)
